HLADH-Catalyzed Oxidation: Optical Purity Comparison of 3-Substituted Pentane-1,5-diols
In head-to-head HLADH-catalyzed oxidation studies, 3-phenylpentane-1,5-diol exhibited 21% optical purity for the resulting (3S)-lactone product. This compares to 3-methylpentane-1,5-diol (>90% optical purity), 3-isopropylpentane-1,5-diol (25% optical purity), and 3-hydroxy-3-methylpentane-1,5-diol (14% optical purity) [1]. The phenyl group‘s steric and electronic properties produce a stereochemical outcome distinct from both small alkyl and branched alkyl substituents.
| Evidence Dimension | Optical purity of (3S)-δ-valerolactone product |
|---|---|
| Target Compound Data | 21% optical purity |
| Comparator Or Baseline | 3-Methylpentane-1,5-diol (>90%); 3-Isopropylpentane-1,5-diol (25%); 3-Hydroxy-3-methylpentane-1,5-diol (14%) |
| Quantified Difference | -69 percentage points vs. 3-methyl; -4 percentage points vs. 3-isopropyl |
| Conditions | HLADH-catalyzed oxidation; pH 7 phosphate buffer; NAD+ cofactor recycling; preparative scale (up to 2 g) |
Why This Matters
This direct comparative dataset demonstrates that 3-phenylpentane-1,5-diol occupies a unique position in the HLADH substrate scope—producing markedly lower optical purity than 3-methyl but comparable to 3-isopropyl—guiding enzyme selection and informing expectations for downstream chiral purity requirements.
- [1] Irwin, A. J.; Jones, J. B. Asymmetric Syntheses via Enantiotopically Selective Horse Liver Alcohol Dehydrogenase Catalyzed Oxidations of Diols Containing a Prochiral Center. J. Am. Chem. Soc. 1977, 99 (2), 556–561. View Source
